molecular formula C19H28N2O4 B3019395 Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate CAS No. 1286273-33-3

Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate

Cat. No.: B3019395
CAS No.: 1286273-33-3
M. Wt: 348.443
InChI Key: RMHXXGHZGDTTCL-UHFFFAOYSA-N
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Description

Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate is a synthetic organic compound with the molecular formula C₁₉H₂₈N₂O₄ and a molecular weight of 364.44 g/mol (based on the formula C₁₉H₂₈N₂O₄) . Its structure comprises a benzoate ester core substituted at the 3-position with a methylene-linked 4-(tert-butoxycarbonylamino)piperidine group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes. This compound is primarily utilized in pharmaceutical research, particularly in the development of protease inhibitors and receptor-targeted therapies due to its modular structure and compatibility with further functionalization.

Properties

IUPAC Name

methyl 3-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-16-8-10-21(11-9-16)13-14-6-5-7-15(12-14)17(22)24-4/h5-7,12,16H,8-11,13H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHXXGHZGDTTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate typically involves the reaction of 4-N-BOC-Aminopiperidine with Methyl 3-(bromomethyl)benzoate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The tert-butoxycarbonyl (BOC) group is introduced to protect the amine functionality during the reaction, which can later be removed under acidic conditions if necessary.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials, leveraging its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate involves its interaction with specific molecular targets and pathways. The piperidine ring and the tert-butoxycarbonylamino group play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other carbamate- and piperidine/pyrrolidine-containing derivatives. Below is a detailed comparison based on available

Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate

  • CAS : 653593-69-2
  • Molecular Weight : 348.44 g/mol
  • Purity : 95.0%
  • Key Differences: The substituent on the benzene ring is at the 4-position instead of the 3-position. Lower molecular weight (348.44 vs. 364.44 g/mol) due to slight structural variation .

3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid

  • CAS : 1360547-46-1
  • Molecular Weight : 244.25 g/mol
  • Purity : 98.0%
  • Key Differences :
    • Replaces the piperidine ring with a pyrrolidine ring, reducing ring size from six- to five-membered.
    • Incorporates a ketone group and a carboxylic acid moiety, enhancing polarity and solubility compared to the ester-dominated structure of the target compound.
    • Higher purity (98.0% vs. 95.0%) suggests greater synthetic stability or fewer byproducts during production .

Structural and Functional Analysis

Table 1: Comparative Data

Parameter Methyl 3-[4-(Boc-amino)piperidin-1-yl]methylbenzoate Methyl 4-[4-(Boc-amino)piperidin-1-yl]methylbenzoate 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid
Substituent Position 3-position 4-position N/A (non-aromatic backbone)
Heterocyclic Core Piperidine Piperidine Pyrrolidine
Key Functional Groups Benzoate ester, Boc-protected amine Benzoate ester, Boc-protected amine Carboxylic acid, ketone, Boc-protected amine
Molecular Weight (g/mol) 364.44 348.44 244.25
Purity Not explicitly stated 95.0% 98.0%
CAS Number Not provided 653593-69-2 1360547-46-1

Research Implications

  • Positional Isomerism : The 3- vs. 4-substitution on the benzene ring (as seen in ) may influence molecular interactions in drug-receptor binding. For example, 3-substituted analogs could exhibit enhanced steric compatibility with hydrophobic enzyme pockets .
  • Heterocyclic Ring Effects : Piperidine derivatives generally exhibit higher metabolic stability than pyrrolidine analogs due to reduced ring strain and better conformational flexibility .
  • Purity and Applications: The higher purity of 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid (98.0%) suggests its utility in high-precision applications like crystallography or assay development, whereas the 95.0% purity of the 4-substituted benzoate may suffice for exploratory synthesis .

Biological Activity

Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate, a compound featuring a piperidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of piperidine derivatives with various acylating agents. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, facilitating the formation of the desired piperidine derivative. The structural characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry, which confirm the integrity of the synthesized compound.

Anticancer Properties

Recent studies have evaluated the anticancer potential of compounds related to this compound. For instance, related piperidine derivatives have shown promising activity against various cancer cell lines. A notable study demonstrated that certain piperidine-based compounds exhibit significant antiproliferative effects against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells through mechanisms involving cell cycle arrest and apoptosis induction .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDApoptosis induction
Related Piperidine Derivative 1SW480TBDG2/M phase arrest
Related Piperidine Derivative 2A549TBDInduction of apoptosis

The mechanisms underlying the biological activity of this compound are multifaceted. Research indicates that compounds with similar structures can modulate signaling pathways involved in cell proliferation and survival. For example, the activation or inhibition of specific receptors or enzymes can lead to altered cellular responses, including apoptosis and cell cycle regulation.

Case Studies

A significant case study involved the evaluation of a series of piperidine derivatives in a preclinical setting. These derivatives were assessed for their ability to inhibit tumor growth in xenograft models. The results indicated that compounds with a similar structural framework to this compound exhibited enhanced efficacy when used in combination with standard chemotherapeutic agents .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile is crucial for evaluating the therapeutic potential of any new compound. Preliminary studies suggest that this compound has favorable absorption characteristics with moderate metabolic stability. However, further studies are required to elucidate its full pharmacokinetic profile and potential side effects.

Table 2: Preliminary Pharmacokinetic Data

ParameterValue
AbsorptionModerate
MetabolismLiver (CYP450)
Elimination Half-LifeTBD
ToxicityLow in vitro

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